Cas no 1270504-41-0 (3-(4-bromo-2,6-difluorophenyl)morpholine)

3-(4-bromo-2,6-difluorophenyl)morpholine 化学的及び物理的性質
名前と識別子
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- 3-(4-bromo-2,6-difluorophenyl)morpholine
- 1270504-41-0
- EN300-1911797
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- インチ: 1S/C10H10BrF2NO/c11-6-3-7(12)10(8(13)4-6)9-5-15-2-1-14-9/h3-4,9,14H,1-2,5H2
- InChIKey: VIEOVJJLNGZYLX-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=C(C=1)F)C1COCCN1)F
計算された属性
- 精确分子量: 276.99138g/mol
- 同位素质量: 276.99138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 208
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 21.3Ų
3-(4-bromo-2,6-difluorophenyl)morpholine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1911797-5.0g |
3-(4-bromo-2,6-difluorophenyl)morpholine |
1270504-41-0 | 5g |
$3977.0 | 2023-05-31 | ||
Enamine | EN300-1911797-2.5g |
3-(4-bromo-2,6-difluorophenyl)morpholine |
1270504-41-0 | 2.5g |
$1931.0 | 2023-09-17 | ||
Enamine | EN300-1911797-0.1g |
3-(4-bromo-2,6-difluorophenyl)morpholine |
1270504-41-0 | 0.1g |
$867.0 | 2023-09-17 | ||
Enamine | EN300-1911797-0.5g |
3-(4-bromo-2,6-difluorophenyl)morpholine |
1270504-41-0 | 0.5g |
$946.0 | 2023-09-17 | ||
Enamine | EN300-1911797-5g |
3-(4-bromo-2,6-difluorophenyl)morpholine |
1270504-41-0 | 5g |
$2858.0 | 2023-09-17 | ||
Enamine | EN300-1911797-1.0g |
3-(4-bromo-2,6-difluorophenyl)morpholine |
1270504-41-0 | 1g |
$1371.0 | 2023-05-31 | ||
Enamine | EN300-1911797-1g |
3-(4-bromo-2,6-difluorophenyl)morpholine |
1270504-41-0 | 1g |
$986.0 | 2023-09-17 | ||
Enamine | EN300-1911797-10g |
3-(4-bromo-2,6-difluorophenyl)morpholine |
1270504-41-0 | 10g |
$4236.0 | 2023-09-17 | ||
Enamine | EN300-1911797-10.0g |
3-(4-bromo-2,6-difluorophenyl)morpholine |
1270504-41-0 | 10g |
$5897.0 | 2023-05-31 | ||
Enamine | EN300-1911797-0.25g |
3-(4-bromo-2,6-difluorophenyl)morpholine |
1270504-41-0 | 0.25g |
$906.0 | 2023-09-17 |
3-(4-bromo-2,6-difluorophenyl)morpholine 関連文献
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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2. Back matter
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3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
3-(4-bromo-2,6-difluorophenyl)morpholineに関する追加情報
Introduction to 3-(4-bromo-2,6-difluorophenyl)morpholine (CAS No. 1270504-41-0)
3-(4-bromo-2,6-difluorophenyl)morpholine, identified by the chemical abstracts service number CAS No. 1270504-41-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the morpholine class of heterocyclic amines, characterized by its nitrogen-containing ring structure, which is fused with a six-membered aromatic ring. The presence of bromine and fluorine substituents at specific positions on the aromatic ring introduces unique electronic and steric properties, making this molecule a promising candidate for various biochemical applications.
The structural motif of 3-(4-bromo-2,6-difluorophenyl)morpholine consists of a morpholine core linked to a phenyl ring that is halogenated at the 4-position with bromine and at the 2- and 6-positions with fluorine atoms. This specific substitution pattern enhances the compound's interaction with biological targets, such as enzymes and receptors, by modulating its lipophilicity, polarity, and hydrogen bonding capabilities. Such features are critical in drug design, where precise molecular interactions often dictate efficacy and selectivity.
In recent years, the pharmaceutical industry has shown increasing interest in halogenated aromatic compounds due to their enhanced binding affinity and metabolic stability. The incorporation of bromine and fluorine into the phenyl ring of 3-(4-bromo-2,6-difluorophenyl)morpholine not only improves its pharmacokinetic properties but also allows for further derivatization to create novel analogs with tailored biological activities. This flexibility makes it a valuable scaffold for medicinal chemists exploring new therapeutic agents.
One of the most compelling aspects of 3-(4-bromo-2,6-difluorophenyl)morpholine is its potential in the development of small-molecule inhibitors targeting key enzymes involved in diseases such as cancer, inflammation, and neurodegeneration. For instance, studies have demonstrated that morpholine derivatives can interact with ATP-binding sites of kinases and other enzymes by leveraging their ability to mimic natural substrates or allosterically modulate enzyme conformation. The halogen atoms further enhance these interactions by increasing hydrophobic interactions or participating in π-stacking interactions with aromatic residues in protein targets.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like 3-(4-bromo-2,6-difluorophenyl)morpholine for their binding affinity to specific biological targets. Molecular docking simulations combined with quantum mechanical calculations have revealed that this compound exhibits high binding affinity to certain protein kinases, making it a promising lead compound for further optimization. These computational approaches have accelerated the drug discovery process by allowing researchers to predict molecular interactions with high accuracy before conducting costly wet-lab experiments.
The synthesis of 3-(4-bromo-2,6-difluorophenyl)morpholine involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated aromatic precursors followed by morpholination steps to introduce the morpholine ring. The presence of multiple reactive sites in the molecule necessitates precise stoichiometric control and purification techniques such as column chromatography to isolate the desired product from side reactions.
In terms of biological activity, preliminary studies on 3-(4-bromo-2,6-difluorophenyl)morpholine have shown promising results in inhibiting certain enzymatic pathways relevant to cancer progression. For example, researchers have observed inhibitory effects on cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. By blocking these kinases, the compound may induce cell cycle arrest or apoptosis in cancer cells. Additionally, its interaction with other targets such as transcription factors or ion channels could contribute to its therapeutic potential.
The pharmacological profile of 3-(4-bromo-2,6-difluorophenyl)morpholine is further enhanced by its ability to cross the blood-brain barrier (BBB), a crucial property for central nervous system (CNS) drug discovery. The balance between lipophilicity and polarity imparted by the halogen substituents facilitates efficient penetration through this barrier, allowing the compound to reach its intended biological targets within the brain. This characteristic makes it an attractive candidate for treating neurological disorders where blood-brain barrier penetration is a significant challenge.
Future research directions for 3-(4-bromo-2,6-difluorophenyl)morpholine include exploring its mechanism of action in greater detail through biochemical assays and structural biology techniques such as X-ray crystallography or cryo-electron microscopy. Understanding how this compound interacts with its biological targets at an atomic level will provide insights into optimizing its potency and selectivity. Additionally, investigating its pharmacokinetic properties will help in designing better prodrugs or formulations that enhance bioavailability and reduce toxicity.
The versatility of 3-(4-bromo-2,6-difluorophenyl)morpholine as a chemical scaffold also opens up opportunities for developing libraries of related compounds using structure-based drug design principles. By systematically modifying substituents on the phenyl ring or introducing additional functional groups into the morpholine moiety, researchers can generate novel derivatives with improved pharmacological profiles. Such libraries are invaluable tools for high-throughput screening campaigns aimed at identifying new lead compounds for therapeutic development.
In conclusion,3-(4-bromo-2,6-difluorophenyl)morpholine (CAS No. 1270504-41-0) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its potential applications in treating diseases such as cancer and neurological disorders make it an exciting area for further research and development. As computational methods continue to evolve alongside traditional synthetic approaches,this compound will likely play an increasingly important role in shaping future drug discovery efforts across academia and industry alike.
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